molecular formula C10H12O4 B1213202 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl- CAS No. 80558-50-5

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-

Cat. No. B1213202
CAS RN: 80558-50-5
M. Wt: 196.2 g/mol
InChI Key: DHZBEENLJMYSHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and related compounds to "4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-" involves intricate chemical pathways. For instance, the crystal structures of isomeric norcantharidin derivatives clarify stereochemistry previously inferred by NMR analysis, showcasing the complexity of synthesizing such molecules (Tarleton, Bernhardt, & McCluskey, 2012). Another example is the Lewis acid-catalyzed domino process combined with laccase-catalyzed formation, allowing synthesis from 2,5-dimethylfuran (Asta, Schmidt, Conrad, Frey, & Beifuss, 2013).

Molecular Structure Analysis

The molecular structure of derivatives of "4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-" and similar compounds has been elucidated through crystallography and NMR techniques. Studies confirm the structural identity of compounds, affirming the predicted stereochemistry (Tarleton et al., 2012).

Chemical Reactions and Properties

Reactivity patterns of these compounds include domino reactions, oxidative cleavage, and cyclocondensation processes, showing diverse chemical behavior (Asta et al., 2013). The formation of specific derivatives through reactions like CLAISEN condensation and subsequent reactions to form pyrazole and isoxazole derivatives further demonstrates the compound's chemical versatility (Mustafa, Hishmat, & Younes, 1970).

Physical Properties Analysis

The physical properties, such as crystal structures and melting points, provide insight into the stability and structural integrity of these compounds. Crystallography studies reveal intricate details about intermolecular interactions and molecular geometry, critical for understanding compound behavior in various environments (Tarleton et al., 2012).

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of Isomeric Norcantharidin Derivatives : This study determined the crystal structures of two isomeric norcantharidin derivatives of 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-, confirming the stereochemistry previously inferred only by NMR analysis. This has implications in the field of crystallography and molecular geometry (Tarleton, Bernhardt, & McCluskey, 2012).

Synthesis and Reactivity

  • Intramolecular Diels-Alder Cycloadditions and Synthesis of Bridged Isoquinoline Synthons : The compound was used in the synthesis of bridged isoquinoline synthons, showcasing its utility in complex organic synthesis and highlighting its potential in alkaloid synthesis (Zezula, Hudlický, & Ghiviriga, 2001).
  • Diastereoselective Reaction with Grignard Reagent : A study on the reaction of chiral imides with Grignard reagent using 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl- as a key intermediate, emphasizing its role in the synthesis of complex organic molecules (Mueller et al., 1997).

Molecular Docking and Bioactivity

  • Molecular Docking, Cytotoxicity and Antioxidant Activity of Derivatives : The synthesis of isoindoline-1,3-dione derivatives from isobenzofuran-1,3-dione and their evaluation for bioactivity, including molecular docking and cytotoxicity against cancer cell lines, demonstrates the potential pharmaceutical applications of this compound (Kumar et al., 2019).

Catalysis and Polymer Synthesis

  • Use in Polymerizing Anhydride-Cured Epoxide Resins : A spirocyclic parabanic acid derivative of the compound was employed as a thermally latent, protected N-heterocyclic carbene in polymerizing anhydride-cured epoxide resins. This highlights its role in advanced materials science and polymer chemistry (Altmann, Frey, & Buchmeiser, 2020).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

Mechanism of Action

properties

IUPAC Name

2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZBEENLJMYSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858998
Record name Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-, (3aalpha,4beta,7beta,7aalpha)-

CAS RN

80558-50-5, 10385-74-7
Record name NSC 190421
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-
Reactant of Route 2
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-
Reactant of Route 3
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-
Reactant of Route 4
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-
Reactant of Route 5
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-
Reactant of Route 6
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-

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